2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide
Description
This compound features a quinolinone core substituted at position 3 with a 4-ethylbenzoyl group and at position 1 with an acetamide-linked 3-methoxyphenyl moiety. The ethylbenzoyl group enhances lipophilicity, while the 3-methoxyphenyl acetamide may influence solubility and receptor binding. Its synthesis likely involves multi-step reactions, such as condensation and cyclization, as seen in analogous compounds .
Properties
IUPAC Name |
2-[3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4/c1-3-18-11-13-19(14-12-18)26(31)23-16-29(24-10-5-4-9-22(24)27(23)32)17-25(30)28-20-7-6-8-21(15-20)33-2/h4-16H,3,17H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRCFOUQAPATRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Ethylbenzoyl Group: The ethylbenzoyl group can be introduced through Friedel-Crafts acylation, where the quinoline core reacts with 4-ethylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Methoxyphenylacetamide Moiety: The final step involves the reaction of the intermediate compound with 3-methoxyphenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial cell membranes can result in antimicrobial activity.
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Features and Properties
Physicochemical and Pharmacokinetic Differences
- Lipophilicity : The target compound’s 4-ethylbenzoyl group confers moderate lipophilicity, intermediate between the long-chain alkyl amides (e.g., 3i, highly lipophilic ) and the sulfonyl-containing derivative (more polar due to sulfone ).
- Solubility : The 3-methoxyphenyl acetamide may improve aqueous solubility compared to chlorophenyl () or trifluoromethyl () substituents, which are more hydrophobic.
Biological Activity
2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide is a synthetic compound belonging to the quinoline class, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 440.49 g/mol. The structure includes a quinoline core, an acetamide group, and a 4-ethylbenzoyl moiety, which are critical for its biological activity.
Biological Activities
Research indicates that quinoline derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity: Quinoline compounds have shown effectiveness against various bacterial strains and fungi.
- Anticancer Properties: Some derivatives have been reported to inhibit tumor growth in vitro and in vivo.
- Anti-inflammatory Effects: Studies suggest that these compounds can modulate inflammatory pathways.
Table 1: Summary of Biological Activities
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways related to cancer growth or microbial resistance.
- Receptor Modulation: It can interact with various receptors, influencing cellular signaling pathways that control inflammation and immune responses.
- DNA Intercalation: Similar to other quinolines, it may intercalate into DNA, disrupting replication and transcription processes.
Case Study 1: Anticancer Activity
A study conducted on human cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to apoptosis induction through the activation of caspase pathways.
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against several pathogenic bacteria. Results indicated a minimum inhibitory concentration (MIC) that was effective against both resistant and non-resistant strains.
Q & A
Basic: What are the common synthetic routes for preparing this compound, and what purification techniques are recommended?
Methodological Answer:
The synthesis typically involves multi-step reactions, including acylation, nucleophilic substitution, and cyclization. For example, a similar acetamide derivative was synthesized by reacting intermediates with acetyl chloride in dichloromethane (CH₂Cl₂) under basic conditions (Na₂CO₃), followed by overnight stirring and purification via silica gel chromatography (MeOH/CH₂Cl₂ gradient) and recrystallization from ethyl acetate . Multi-step protocols for structurally related compounds highlight the importance of optimizing stoichiometry and reaction time to improve yields (e.g., 58% yield achieved through iterative reagent addition) .
Basic: How can nuclear magnetic resonance (NMR) spectroscopy confirm the structural integrity of the compound?
Methodological Answer:
1H and 13C NMR are critical for verifying functional groups and regiochemistry. For example, in a related compound, diagnostic peaks included:
- 1H NMR (CDCl₃): δ 7.69 (1H, br s, NH), 7.39–7.16 (aromatic protons), 4.90 (morpholine proton), and 2.14 (acetyl methyl group) .
- 13C NMR: Peaks at δ 169.8 (carbonyl) and 168.6 (quinolinone carbonyl) confirm key moieties . X-ray crystallography (e.g., for similar compounds) can resolve ambiguities in stereochemistry .
Basic: What safety protocols should be followed when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Gloves, lab coats, and goggles are mandatory to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of aerosols .
- First Aid: In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .
- Storage: Store at -20°C in airtight containers to maintain stability .
Advanced: What strategies can optimize reaction yields during multi-step synthesis of structurally complex acetamide derivatives?
Methodological Answer:
- Reagent Stoichiometry: Iterative addition of reagents (e.g., acetyl chloride) improves conversion rates .
- Solvent Selection: Polar aprotic solvents like CH₂Cl₂ enhance nucleophilic substitution kinetics .
- Purification: Gradient chromatography (e.g., 0–8% MeOH in CH₂Cl₂) minimizes byproduct contamination .
- Catalysis: Explore catalysts (e.g., DMAP) to accelerate acylation steps, as seen in analogous syntheses .
Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected NMR peaks)?
Methodological Answer:
- Comparative Analysis: Cross-reference with published spectra of structurally similar compounds (e.g., δ 4.90 for morpholine protons ).
- Isotopic Labeling: Use deuterated solvents to distinguish solvent artifacts .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks to rule out impurities .
- Dynamic NMR: Resolve conformational equilibria (e.g., rotamers) by variable-temperature studies .
Advanced: What methodologies are appropriate for assessing purity, particularly with structurally similar byproducts?
Methodological Answer:
- HPLC-MS: Use reverse-phase C18 columns with acetonitrile/water gradients to separate byproducts .
- TLC Validation: Monitor reaction progress with silica plates (e.g., Rf values in CH₂Cl₂/MeOH) .
- Elemental Analysis: Verify C/H/N ratios to confirm stoichiometric purity .
- Limit Tests: Follow pharmacopeial guidelines (e.g., <0.1% impurity thresholds via UV detection at λmax = 255 nm) .
Advanced: How should researchers design experiments to investigate structure-activity relationships (SAR) in pharmacological studies?
Methodological Answer:
- Scaffold Modification: Systematically vary substituents (e.g., 4-ethylbenzoyl vs. 4-methoxyphenyl) to assess target binding .
- In Silico Docking: Use molecular modeling tools (e.g., AutoDock) to predict interactions with biological targets .
- Dose-Response Assays: Quantify IC50 values in enzyme inhibition studies .
- Control Groups: Include structurally analogous compounds (e.g., from forensic research standards ) to validate specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
